n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide
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Overview
Description
n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide: is a chemical compound characterized by its unique structure, which includes a hydroxy group, a methylsulfanyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable reagent to form an intermediate compound.
Hydroxy Group Introduction: The intermediate is then subjected to a reaction with a hydroxylating agent to introduce the hydroxy group.
Acetamide Formation: Finally, the compound undergoes acylation with acetic anhydride to form the acetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide
- n-{3-Hydroxy-1-[4-(ethylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide
- n-{3-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl}acetamide
Uniqueness: The presence of the methylsulfanyl group in this compound distinguishes it from other similar compounds. This group can influence the compound’s reactivity and interactions with biological targets, making it unique in its applications and effects.
Properties
CAS No. |
38423-42-6 |
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Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-[3-hydroxy-1-(4-methylsulfanylphenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C12H15NO3S/c1-8(15)13-11(7-14)12(16)9-3-5-10(17-2)6-4-9/h3-6,11,14H,7H2,1-2H3,(H,13,15) |
InChI Key |
ADPUYTPGMMBPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CO)C(=O)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
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